molecular formula C17H19FN2O4 B2434428 N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2309602-96-6

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2434428
CAS No.: 2309602-96-6
M. Wt: 334.347
InChI Key: YGPKRLDKYFEWJX-UHFFFAOYSA-N
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Description

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that features a furan ring substituted with dimethyl groups, a hydroxyethyl chain, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps:

    Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of 2,5-hexanedione.

    Hydroxyethylation: The furan derivative undergoes hydroxyethylation using ethylene oxide in the presence of a base.

    Oxalamide Formation: The hydroxyethyl furan derivative is then reacted with oxalyl chloride to form the oxalamide intermediate.

    Fluorobenzylation: Finally, the oxalamide intermediate is reacted with 4-fluorobenzylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and fluorobenzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-bromobenzyl)oxalamide

Uniqueness

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets compared to its chloro- and bromo-substituted analogs.

Properties

IUPAC Name

N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-10-7-14(11(2)24-10)15(21)9-20-17(23)16(22)19-8-12-3-5-13(18)6-4-12/h3-7,15,21H,8-9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPKRLDKYFEWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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